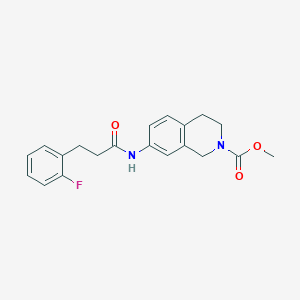
methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Properties
- Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds have shown significant antibacterial activities. Compounds in this class, including those with a fluorophenyl group, have been found effective against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus. These findings highlight the potential of these compounds in addressing challenging bacterial infections (Miyamoto et al., 1990), (Kuramoto et al., 2003).
Synthesis and Chemical Transformations
- Research has explored the synthesis of various derivatives of this compound, including their transformation into different chemical structures such as 4-aminopyrimidines and hydantoins. These transformations demonstrate the chemical versatility of the compound and its derivatives, which can lead to the discovery of new drugs or materials (Korbonits et al., 1991), (Macháček et al., 2006).
Dopamine Agonist Properties
- Studies have revealed that certain derivatives of this compound class, specifically those related to tetrahydroisoquinolines, exhibit dopamine agonist properties. This suggests potential applications in the treatment of neurological disorders such as Parkinson's disease or in the development of antidepressant agents (Jacob et al., 1981).
Antibacterial Efficacy Optimization
- Investigations into the structure-activity relationships of quinolone derivatives, including those related to methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, have been conducted to optimize their antibacterial efficacy. Such research is crucial for the development of more effective antibacterial agents (Cooper et al., 1990).
Antioxidative or Prooxidative Effects
- Compounds in this class have been studied for their antioxidative or prooxidative effects, particularly in relation to erythrocyte hemolysis. This research has implications for understanding the potential therapeutic uses of these compounds as antioxidant drugs or in cancer treatment (Liu et al., 2002).
Analgesic and Spasmolytic Properties
- Some derivatives of the compound have been found to have analgesic and spasmolytic properties, suggesting potential applications in pain management and the treatment of muscle spasms (Brossi et al., 1960).
Propriétés
IUPAC Name |
methyl 7-[3-(2-fluorophenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-20(25)23-11-10-14-6-8-17(12-16(14)13-23)22-19(24)9-7-15-4-2-3-5-18(15)21/h2-6,8,12H,7,9-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRAWXNRGQOMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

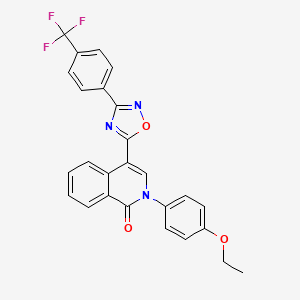
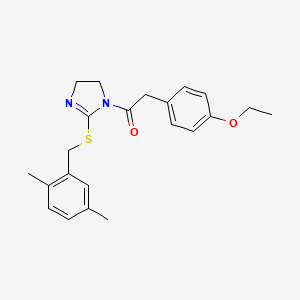
![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)
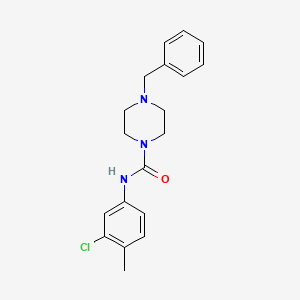
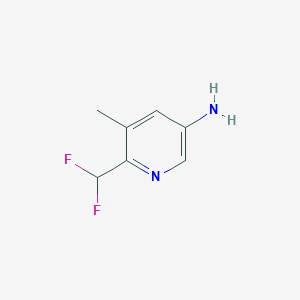
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2684199.png)
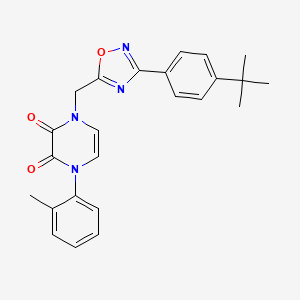
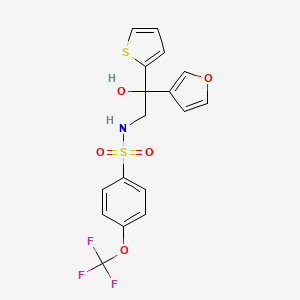
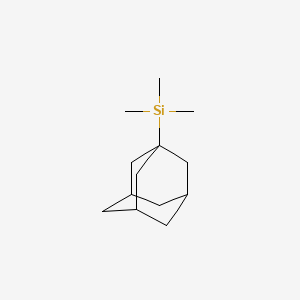
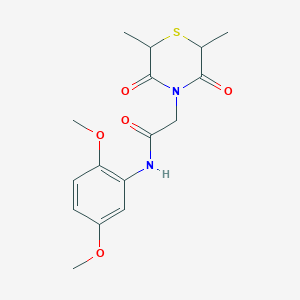

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)
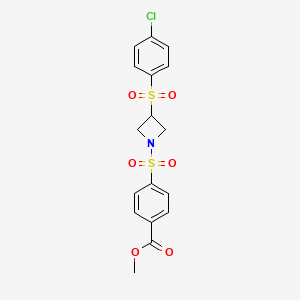
![3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2684213.png)